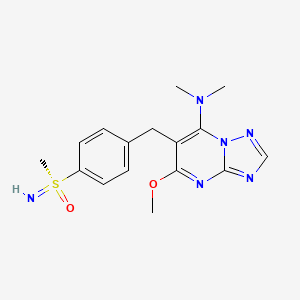
HIV-1 inhibitor-33
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HIV-1 inhibitor-33 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets the viral integrase enzyme, which is crucial for the integration of viral DNA into the host genome, a key step in the HIV-1 replication cycle . By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 inhibitor-33 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of palladium-catalyzed cross-coupling reactions to form the core structure of the compound . The reaction conditions typically include the use of a palladium catalyst, a base, and an appropriate solvent under an inert atmosphere.
Industrial Production Methods: For industrial production, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product . The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions: HIV-1 inhibitor-33 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide for substitution reactions . The reaction conditions vary depending on the desired modification but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from these reactions are derivatives of this compound with altered functional groups. These derivatives are then tested for their antiviral activity to identify the most potent and selective inhibitors .
科学的研究の応用
HIV-1 inhibitor-33 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the mechanisms of integrase inhibition and developing new synthetic methodologies . In biology, it is used to investigate the molecular interactions between HIV-1 integrase and its inhibitors, providing insights into the virus’s replication process .
In medicine, this compound is being explored as a potential therapeutic agent for treating HIV-1 infections. Its ability to inhibit integrase makes it a valuable addition to the existing arsenal of antiretroviral drugs . In the industry, the compound’s synthesis and production methods are being optimized to ensure cost-effective and scalable manufacturing processes .
作用機序
HIV-1 inhibitor-33 exerts its effects by binding to the active site of the HIV-1 integrase enzyme, preventing it from catalyzing the integration of viral DNA into the host genome . This inhibition is achieved through the formation of stable complexes between the inhibitor and the enzyme, blocking the enzyme’s catalytic activity . The molecular targets involved in this process include the integrase enzyme’s active site residues and the viral DNA ends .
類似化合物との比較
HIV-1 inhibitor-33 is unique compared to other integrase inhibitors due to its distinct chemical structure and mechanism of action. Similar compounds include raltegravir, elvitegravir, dolutegravir, bictegravir, and cabotegravir . While these compounds also target the integrase enzyme, this compound has shown higher potency and selectivity in preclinical studies . Additionally, its synthetic route allows for easier modifications to enhance its antiviral activity and reduce resistance development .
特性
分子式 |
C25H28N6O |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
4-(2,6-dimethylphenoxy)-N-[1-(2H-indazol-3-ylmethyl)piperidin-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C25H28N6O/c1-17-6-5-7-18(2)24(17)32-23-10-13-26-25(28-23)27-19-11-14-31(15-12-19)16-22-20-8-3-4-9-21(20)29-30-22/h3-10,13,19H,11-12,14-16H2,1-2H3,(H,29,30)(H,26,27,28) |
InChIキー |
FHNTWQGRMPEBQS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)OC2=NC(=NC=C2)NC3CCN(CC3)CC4=C5C=CC=CC5=NN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



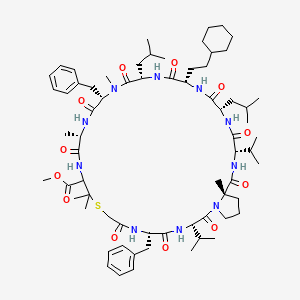

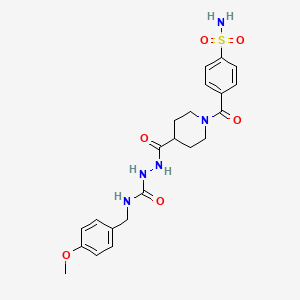
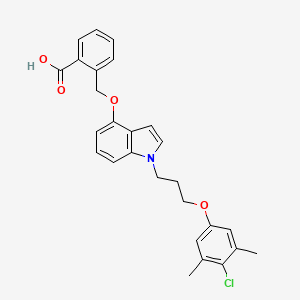
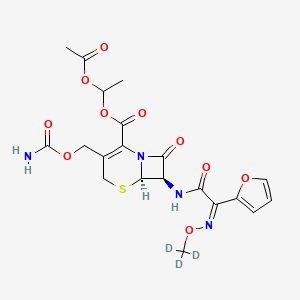
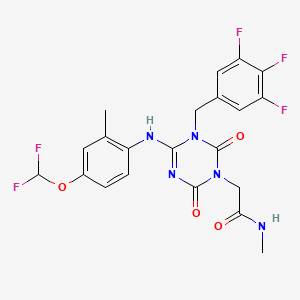
![3-(4-chloro-2-methoxyphenyl)-1-[4-(2-methoxyphenyl)phenyl]-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine](/img/structure/B12409505.png)
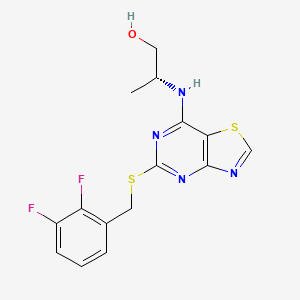


![3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12409527.png)

